

Azafenidin solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Solubility of Azafenidin

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds like the herbicide **azafenidin** is fundamental. This technical guide provides a comprehensive overview of **azafenidin**'s solubility in water and various organic solvents, details the experimental protocols for these measurements, and visualizes key related processes.

Physicochemical Properties of Azafenidin

Azafenidin is a triazolinone herbicide. Its efficacy and formulation depend critically on its solubility characteristics.

Property	Value
Chemical Name	2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
CAS Number	68049-83-2
Molecular Formula	C15H13Cl2N3O2
Molecular Weight	338.19 g/mol
Physical State	White to brown powder
Melting Point	168°C



Aqueous and Organic Solvent Solubility of Azafenidin

The solubility of **azafenidin** has been determined in aqueous and various organic media. The following table summarizes the available quantitative and qualitative data. It is important to note that comprehensive quantitative solubility data for **azafenidin** in a wide range of organic solvents is not readily available in public literature. The data presented here is compiled from various scientific sources.



Solvent	Temperature (°C)	рН	Solubility	Source
Water	20	7	16 mg/L	University of Hertfordshire AERU Database[1]
Water	Not Specified	7	12 mg/L	ChemicalBook[2]
Acetonitrile	Not Specified	N/A	At least 100 μg/mL (not saturation)	Commercial Product Information[3][4]
Dimethyl Sulfoxide (DMSO)	Not Specified	N/A	Soluble	MedKoo Biosciences[5]
Methanol	Not Specified	N/A	Slightly Soluble	ChemicalBook[2]
Ethanol	Not Specified	N/A	Data Not Available	
Acetone	Not Specified	N/A	Data Not Available	
Dichloromethane	Not Specified	N/A	Data Not Available	_
Ethyl Acetate	Not Specified	N/A	Data Not Available	_
Toluene	Not Specified	N/A	Data Not Available	_

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

Foundational & Exploratory





The "shake-flask" method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound. This method ensures that the solvent is fully saturated with the solute, and any excess solid is in equilibrium with the dissolved solute.

Objective: To determine the maximum concentration of **azafenidin** that can be dissolved in a specific solvent at a given temperature.

Materials:

- Azafenidin (solid, pure form)
- Solvent of interest (e.g., water, methanol, acetone)
- · Glass flasks or vials with airtight seals
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation: An excess amount of solid azafenidin is added to a known volume of the solvent in a glass flask. The "excess" is crucial to ensure that a saturated solution is achieved, with undissolved solid remaining.
- Equilibration: The flasks are sealed and placed in an orbital shaker or on a stir plate in a temperature-controlled environment. The mixture is agitated for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.



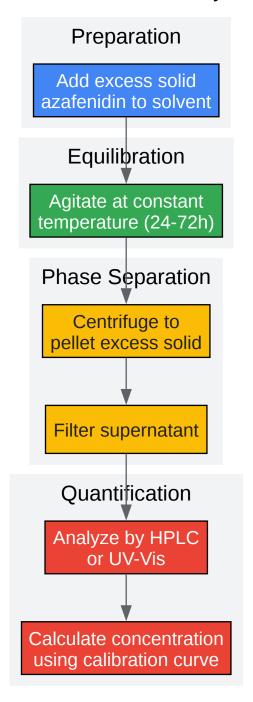
- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. To completely separate the solid from the liquid phase, the samples are centrifuged at a high speed.
- Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the collected supernatant is filtered through a syringe filter.
- Quantification: The concentration of azafenidin in the filtered supernatant is determined using a validated analytical method, most commonly HPLC.
 - Calibration: A series of standard solutions of azafenidin of known concentrations are prepared and analyzed to generate a calibration curve.
 - Analysis: The filtered sample is appropriately diluted and injected into the HPLC system.
 The peak area from the chromatogram is used to determine the concentration based on the calibration curve. Alternatively, UV-Vis spectrophotometry can be used if azafenidin has a distinct absorbance peak and there are no interfering substances.
- Data Reporting: The solubility is reported in units such as mg/L, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination



Workflow for Shake-Flask Solubility Determination



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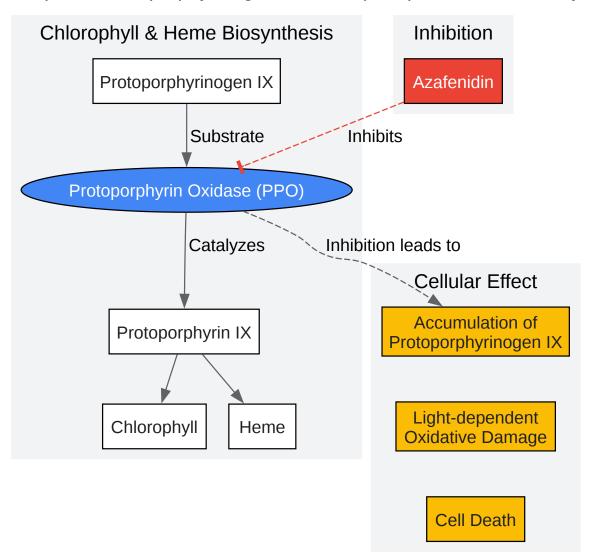
Caption: A flowchart of the shake-flask method for solubility measurement.



Azafenidin's Mechanism of Action: PPO Inhibition Pathway

Azafenidin functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Simplified Protoporphyrinogen Oxidase (PPO) Inhibition Pathway



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Caption: A diagram illustrating the inhibition of PPO by azafenidin.

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- To cite this document: BenchChem. [Azafenidin solubility in water and organic solvents].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195255#azafenidin-solubility-in-water-and-organic-solvents]

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